molecular formula C22H23N3O4S B2722239 methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate CAS No. 899747-98-9

methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2722239
CAS No.: 899747-98-9
M. Wt: 425.5
InChI Key: PHLPAEASGOBMIB-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted with a hydroxymethyl group at position 5 and a 4-methylbenzyl group at position 1. A thioacetamido linker connects the imidazole to a methyl benzoate moiety. Its synthesis likely involves multi-step reactions, including condensation and functional group modifications, as seen in analogous benzimidazole derivatives (e.g., Na₂S₂O₅-mediated cyclization in DMF ). The hydroxymethyl group enhances hydrophilicity, while the 4-methylbenzyl and benzoate ester contribute to lipophilicity, balancing solubility and membrane permeability.

Properties

IUPAC Name

methyl 4-[[2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-15-3-5-16(6-4-15)12-25-19(13-26)11-23-22(25)30-14-20(27)24-18-9-7-17(8-10-18)21(28)29-2/h3-11,26H,12-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLPAEASGOBMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate generally involves a multi-step reaction process:

  • Formation of the Imidazole Core: : Begin with the formation of 5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazole-2-thiol. This step typically involves the condensation of 4-methylbenzylamine with glyoxal, followed by cyclization with thiourea.

  • Acylation: : The imidazole-thiol intermediate undergoes acylation with 2-chloroacetamide to form the thioacetamido derivative.

  • Esterification: : The final step involves the esterification of the thioacetamido derivative with methyl 4-aminobenzoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial synthesis of this compound would likely follow similar steps, with optimizations for scale, yield, and purity. Specific catalysts, solvents, and reaction conditions would be fine-tuned to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : The imidazole ring can undergo reduction reactions under catalytic hydrogenation conditions.

  • Substitution: : The thioether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Palladium on carbon (Pd/C), hydrogen gas.

  • Substitution: : Alkyl halides, under basic conditions.

Major Products

  • Oxidation: : Conversion to corresponding carboxylic acid derivatives.

  • Reduction: : Formation of saturated imidazole derivatives.

  • Substitution: : Introduction of various functional groups at the thioether position.

Scientific Research Applications

The synthesis involves a multi-step process:

  • Formation of the Imidazole Core : The starting material is created by condensing 4-methylbenzylamine with glyoxal, followed by cyclization with thiourea.
  • Acylation : The imidazole-thiol intermediate undergoes acylation with 2-chloroacetamide to form the thioacetamido derivative.
  • Esterification : Finally, the thioacetamido derivative is esterified with methyl 4-aminobenzoate under acidic or basic conditions.

This synthetic route can be optimized for industrial production to enhance yield and purity while minimizing costs.

Antimicrobial Activity

A study evaluated a series of benzimidazole derivatives for their antimicrobial properties against Mycobacterium tuberculosis. The results indicated promising activity against the bacteria, suggesting that derivatives similar to methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate could be developed as effective antitubercular agents .

Anticancer Evaluation

Research on related compounds has demonstrated their potential as anticancer agents. For instance, derivatives designed with imidazole cores were assessed for their cytotoxicity against various cancer cell lines, showing significant inhibition rates that warrant further investigation into their mechanisms of action and therapeutic efficacy .

Mechanism of Action

The mechanism by which methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate exerts its effects is multifaceted:

  • Molecular Targets: : It interacts with specific enzymes or receptors, potentially modulating their activity.

  • Pathways: : It can influence signaling pathways within cells, leading to changes in cellular responses such as inflammation or proliferation.

Comparison with Similar Compounds

Structural Analogues with Benzimidazole/Imidazole Cores

Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl) Benzoate ()
  • Core : Benzimidazole (fused benzene-imidazole).
  • Substituents : 5-Methyl group on benzimidazole; methyl benzoate at position 3.
  • Synthesis : Condensation of 5-methyl-1,2-phenylenediamine and methyl 4-formyl benzoate using Na₂S₂O₅ in DMF .
  • Key Differences : Lacks the thioacetamido linker and hydroxymethyl group of the target compound. The fused benzimidazole may reduce conformational flexibility compared to the single imidazole ring in the target.
Ethyl 4-(5-(Benzyl(2-Hydroxyethyl)Amino)-1-Methyl-1H-Benzo[d]Imidazol-2-yl)Butanoate ()
  • Core : Benzoimidazole.
  • Substituents: Benzyl(2-hydroxyethyl)amino group at position 5; ethyl butanoate at position 4.
  • Synthesis : Reductive amination of benzaldehyde with a benzoimidazole precursor, followed by ester hydrolysis .
  • Key Differences: The butanoate ester and hydroxyethyl-benzyl amino group differ from the target’s thioacetamido linker and 4-methylbenzyl group. These modifications may influence metabolic stability and target binding.
Phenoxymethylbenzoimidazole-Triazole-Thiazole Derivatives ()
  • Core : Benzoimidazole linked to triazole-thiazole acetamide.
  • Substituents : Varied aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl).
  • Synthesis : Click chemistry with Cu(I) catalysts .
  • Docking studies suggest these compounds bind tightly to enzymatic active sites .

Functional Group Variations

Thioacetamido vs. Thioxo-Imidazolidinone ()
  • Compound : (5Z)-3-(4-Bromo-benzyl)-5-(4-Chloro-benzylidene)-4-Thioxo-Imidazolidin-2-One.
  • Key Feature: Thioxo group within an imidazolidinone ring.
Hydroxymethyl vs. Nitro Substituents ()
  • Examples: 2-(2-Methyl-5-Nitro-1H-Imidazol-4-yl)Ethanone (). 5-[(2-Methyl-4-Nitro-1H-Imidazol-1-yl)Methyl]-1,3,4-Thiadiazol-2-Amine ().
  • Comparison : The hydroxymethyl group in the target compound improves aqueous solubility, whereas nitro groups (electron-withdrawing) may enhance reactivity but reduce stability .

Ester Group Variations

Compound Ester Group Impact Reference
Target Compound Methyl Benzoate Moderate lipophilicity; slower hydrolysis than ethyl esters.
Ethyl 4-(5-(Benzyl...)Butanoate Ethyl Butanoate Higher lipophilicity; readily hydrolyzed to carboxylic acid .
Ethyl 2-(4-(2-Methoxyethoxy)Phenyl)Acetate Ethyl Phenylacetate Methoxyethoxy group enhances solubility and metabolic resistance .
Solubility and Lipophilicity
  • Target Compound: Balanced solubility due to hydroxymethyl (polar) and 4-methylbenzyl (non-polar) groups.
Metabolic Stability
  • Thioacetamido Linker : Susceptible to enzymatic cleavage, whereas triazole-thiazole acetamides () may resist hydrolysis due to aromatic stabilization .

Biological Activity

Methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C19H24N4O3S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

This structure indicates the presence of an imidazole ring, a thioether group, and an acetamido substituent, which are often associated with biological activity.

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, particularly carbonic anhydrases (CAs). CAs are crucial in regulating pH and CO₂ transport in tissues. Research has shown that derivatives of benzoates can exhibit high affinity for CA isoforms, which are overexpressed in various tumors .
  • Anticancer Properties : Similar compounds have been investigated for their anticancer potential. For instance, methyl 5-sulfamoyl-benzoates have demonstrated selective binding to CAIX, a marker for certain cancers. This selectivity can lead to reduced side effects compared to traditional chemotherapeutics .
  • G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, which play a significant role in cell signaling and can influence various physiological processes. Modulation of GPCR activity can lead to therapeutic effects in conditions such as cancer and inflammation .

Biological Activity Data

The following table summarizes the biological activities associated with similar compounds and their mechanisms of action:

CompoundBiological ActivityTargetAffinity (Kd)
Methyl 5-sulfamoyl-benzoateAnticancerCAIX0.12 nM
Methyl 2-Halo-4-Substituted-5-Sulfamoyl-BenzoatesEnzyme InhibitionVarious CAsVaries
N-benzyl imidazole derivativesGPCR ModulationVarious GPCRsNot specified

Case Studies

  • Anticancer Research : A study focused on the design of compounds targeting CAIX showed that modifications in the benzenesulfonamide ring significantly increased binding affinity and selectivity against other CA isoforms. This research supports the hypothesis that this compound could exhibit similar properties due to its structural components .
  • GPCR Interaction Studies : Investigations into related imidazole-containing compounds revealed their potential as modulators of GPCRs involved in cancer progression. These findings suggest that this compound may also possess similar modulatory effects .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing methyl 4-(2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis involves multi-step reactions, including thioether bond formation (e.g., coupling via thiol-alkylation) and protection/deprotection of functional groups (e.g., hydroxymethyl). For example, similar imidazole-thiazole hybrids require controlled pH, anhydrous solvents (e.g., DMF or THF), and catalysts like EDCI/HOBt for amide bond formation . Optimization may involve adjusting stoichiometry of reactants (e.g., 1.1–1.3 equivalents of thiol-containing intermediates) and reaction time (6–24 hours under nitrogen) to improve yields .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • HPLC : Purity assessment with reverse-phase C18 columns and UV detection at 254 nm .
  • NMR : Confirm regiochemistry (e.g., imidazole substitution patterns via 1H^1H-NMR coupling constants) and verify methylbenzyl group integration .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+) and rule out side products .

Q. What safety precautions are critical when handling this compound?

  • Methodology : The compound’s acute toxicity profile (Category 4 for oral/dermal/inhalation hazards) requires:

  • Use of PPE (gloves, lab coat, goggles) and fume hoods during synthesis .
  • Emergency protocols for accidental exposure: rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., 4-methylbenzyl vs. other aryl groups) influence the compound’s reactivity and biological activity?

  • Methodology :

  • Computational Studies : Density Functional Theory (DFT) to analyze electron distribution and HOMO-LUMO gaps, which correlate with nucleophilic/electrophilic sites .
  • SAR Analysis : Compare IC50_{50} values of analogs (e.g., replacing 4-methylbenzyl with fluorophenyl or bromophenyl) in biological assays to identify critical substituents .

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • Metabolic Stability Assays : Liver microsome studies to assess cytochrome P450-mediated degradation .
  • Solubility Optimization : Use co-solvents (e.g., PEG-400) or nanoformulation to improve bioavailability in animal models .

Q. How can molecular docking elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Protein-Ligand Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. For example, imidazole-thioacetamide derivatives show affinity for ATP-binding pockets in kinases, validated by hydrogen bonding with catalytic lysine residues .
  • MD Simulations : 100-ns trajectories to assess binding stability and conformational changes .

Q. What are the limitations of current synthetic routes, and how can green chemistry principles be applied?

  • Methodology :

  • Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Catalyst Recycling : Immobilize Pd catalysts for Suzuki-Miyaura cross-coupling steps to minimize waste .

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